1-(Bromomethyl)-2-(2-fluorophenoxy)benzene
Overview
Description
1-(Bromomethyl)-2-(2-fluorophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromomethyl group and a 2-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 2-(2-fluorophenoxy)benzyl alcohol: This can be achieved by reacting 2-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate.
Bromination: The benzyl alcohol is then subjected to bromination using a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or toluene derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-(2-fluorophenoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the preparation of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(2-fluorophenoxy)benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The bromomethyl group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Reduction: The bromomethyl group is reduced to a methyl group or alcohol through the transfer of hydrogen atoms from the reducing agent.
Comparison with Similar Compounds
1-(Bromomethyl)-2-(2-fluorophenoxy)benzene can be compared with similar compounds such as:
1-(Bromomethyl)-2-(4-fluorophenoxy)benzene: Similar structure but with the fluorine atom in the para position.
1-(Chloromethyl)-2-(2-fluorophenoxy)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-2-(2-chlorophenoxy)benzene: Similar structure but with a chlorine atom instead of fluorine.
Properties
IUPAC Name |
1-(bromomethyl)-2-(2-fluorophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLQZXKMEUJKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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